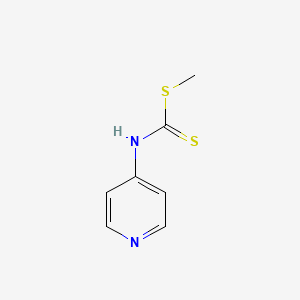![molecular formula C7H12N2O2S2 B14656389 S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine CAS No. 53329-93-4](/img/structure/B14656389.png)
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a carbamothioyl moiety, which is further linked to an L-cysteine backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine typically involves the reaction of N-(prop-2-en-1-yl)hydrazinecarbothioamide with L-cysteine under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (50-55°C) to facilitate the formation of the desired product . The reaction conditions, including the molar ratios of the reactants and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification through crystallization or chromatography to ensure the high purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfide-linked dimers, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and carbamothioyl groups .
Comparaison Avec Des Composés Similaires
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can be compared with other similar compounds, such as:
N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound shares a similar structure but lacks the L-cysteine backbone, which limits its biological activity.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound has a similar carbamothioyl group but differs in its overall structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the prop-2-en-1-yl group with the L-cysteine backbone, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
53329-93-4 |
|---|---|
Formule moléculaire |
C7H12N2O2S2 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12N2O2S2/c1-2-3-9-7(12)13-4-5(8)6(10)11/h2,5H,1,3-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clé InChI |
HJVIYODRHNXIDR-YFKPBYRVSA-N |
SMILES isomérique |
C=CCNC(=S)SC[C@@H](C(=O)O)N |
SMILES canonique |
C=CCNC(=S)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



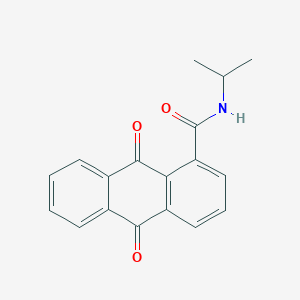
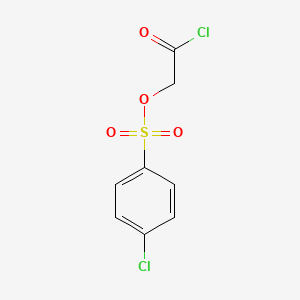
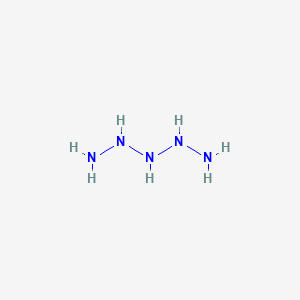
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
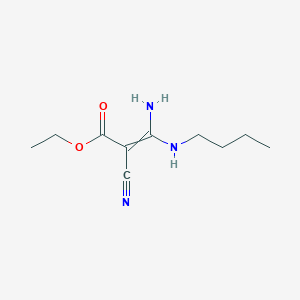
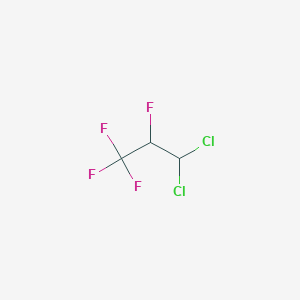
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)

